Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†

Dalton Transactions Pub Date: 2007-03-23 DOI: 10.1039/B700998D

Abstract

We report the preparation of a series of new heteroleptic Ir(III) metal complexes chelated by two cyclometalated 1-(2,4-difluorophenyl)pyrazole ligands (dfpz)H and a third ancillary bidentate ligand (L^X). Such an intricate design lies in a core concept that the cyclometalated dfpz ligands always warrant a greater ππ* gap in these series of iridium complexes. Accordingly, the lowest one-electron excitation would accommodate the π* orbital of the ancillary L^X ligands, the functionalization of which is then exploited to fine-tune the phosphorescent emission wavelengths. Amongst the L^X ligands designed, three classes (series 13) can be categorized, and remarkable bathochromic shifts of phosphorescence were observed by (i) replacing the 2-benzoxazol-2-yl substituent (1a) with the 2-benzothiazol-2-yl group (1b) in the phenolate complexes, (ii) converting the pyridyl group (2a) to the pyrazolyl group (2b) and even to the isoquinolyl group (2c) in the pyrazolate complexes and (iii) extending the π-conjugation of the benzimidazolate ligand from 3a to 3b. Single-crystal X-ray diffraction study on complex [(dfpz)Ir(bzpz)] (2b) was conducted to confirm their general molecular architectures. Complex 2b was also used as a representative example for fabrication of multilayered, green-emitting phosphorescent OLEDs using the direct thermal evaporation technique.

Graphical abstract: Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand
Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
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